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Compound of Interest

Compound Name: 2-Fluoro-6-iodophenylboronic acid

Cat. No.: B1340018 Get Quote

Disclaimer: Publicly available, comprehensive spectroscopic data for 2-Fluoro-6-
iodophenylboronic acid is limited. This guide utilizes the closely related and well-

characterized compound, 2-Fluorophenylboronic acid, as a representative example to illustrate

the principles and presentation of spectroscopic data for substituted phenylboronic acids. This

information is intended for researchers, scientists, and professionals in drug development.

Introduction
2-Fluorophenylboronic acid is an organoboron compound that serves as a versatile building

block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form

carbon-carbon bonds. A thorough spectroscopic characterization is essential to confirm its

identity, purity, and structure. This guide provides a detailed overview of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluorophenylboronic acid

in solution. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provide detailed information about

the connectivity and electronic environment of the atoms.
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Table 1: ¹H NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.1 (approx.) Broad s - B(OH)₂

7.8 - 7.7 m - Ar-H

7.5 - 7.4 m - Ar-H

7.2 - 7.1 m - Ar-H

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration,

and temperature.

Table 2: ¹³C NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm Coupling to ¹⁹F Assignment

165.0 (approx.) d, ¹JCF C-F

135.0 - 115.0 Multiple signals Ar-C

120.0 (approx.) Broad C-B

Note: The carbon attached to boron often appears as a broad signal due to the quadrupolar

nature of the boron nucleus. Carbons coupled to fluorine will exhibit splitting.

Table 3: ¹⁹F NMR Data for 2-Fluorophenylboronic acid

Chemical Shift (δ) ppm Multiplicity

-110 to -120 (approx.) m

Note: The chemical shift is referenced to an external standard, and the multiplicity arises from

coupling to neighboring aromatic protons.

Table 4: ¹¹B NMR Data for 2-Fluorophenylboronic acid
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Chemical Shift (δ) ppm Signal Characteristics

28 - 33 (approx.) Broad singlet

Note: The broadness of the signal is characteristic of the trigonal planar sp² hybridized boron in

boronic acids.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 2-Fluorophenylboronic acid is characterized by the following key absorption bands.

Table 5: IR Absorption Data for 2-Fluorophenylboronic acid

Wavenumber (cm⁻¹) Intensity Assignment

3467 (approx.) Strong, Broad
O-H stretch (intermolecular H-

bonding in solid state)

3635 (approx.) Sharp
O-H stretch (free, in dilute

solution)[1]

1617 - 1034 (approx.) Medium-Strong C=C aromatic ring stretches

1344 (approx.) Strong B-O stretch

1203 (approx.) Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For boronic acids, dehydration to form boroxines (cyclic trimers) can

sometimes be observed.

Table 6: Mass Spectrometry Data for 2-Fluorophenylboronic acid
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m/z Interpretation

139.92 [M]⁺ (Molecular Ion)

121.91 [M - H₂O]⁺

Note: The exact fragmentation pattern can depend on the ionization technique used.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
A general protocol for acquiring NMR spectra of phenylboronic acids is as follows:

Sample Preparation: Dissolve 10-20 mg of 2-Fluorophenylboronic acid in approximately 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

[2] The choice of solvent can affect the chemical shifts, especially for the hydroxyl protons.[2]

Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency

of 400 MHz or higher.[2]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Use a pulse angle of approximately 30-45 degrees.

Set a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A longer acquisition time is necessary due to the low natural abundance of ¹³C.
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Use a relaxation delay of 2-5 seconds.[2]

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F NMR spectrum.

¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]

¹¹B NMR Acquisition:

Acquire a one-dimensional ¹¹B NMR spectrum.

To avoid background signals from borosilicate glass, the use of a quartz NMR tube is

recommended.[2]

The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.[2]

Infrared (IR) Spectroscopy
For solid samples like 2-Fluorophenylboronic acid, the KBr pellet method is common:

Sample Preparation:

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet-forming die.

Apply high pressure (several tons) using a hydraulic press to form a transparent or

translucent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty spectrometer to subtract from the sample

spectrum.

Mass Spectrometry
Electrospray ionization (ESI) is a common technique for analyzing boronic acids:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase

solvent.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

often coupled with a liquid chromatography system (LC-MS).

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire the mass spectrum in positive or negative ion mode. For boronic acids, negative

ion mode can be useful to observe the [M-H]⁻ ion.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

flow and temperature to achieve good ionization and signal intensity.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylboronic acid.
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Caption: Logical relationships in the NMR analysis of 2-Fluorophenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Fluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1340018#spectroscopic-data-for-2-
fluoro-6-iodophenylboronic-acid-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1340018?utm_src=pdf-body-img
https://www.benchchem.com/product/b1340018?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Infrared-spectrum-of-2-fluorophenylboronic-acid-in-01-M-chloroform-solution_fig3_248397847
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Characterization_of_2_5_Difluorophenylboronic_Acid_NMR_Based_Analysis_and_Alternative_Methods.pdf
https://www.benchchem.com/product/b1340018#spectroscopic-data-for-2-fluoro-6-iodophenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1340018#spectroscopic-data-for-2-fluoro-6-iodophenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1340018#spectroscopic-data-for-2-fluoro-6-iodophenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1340018#spectroscopic-data-for-2-fluoro-6-iodophenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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